11-Deoxytetrodotoxin
Description
Structure
3D Structure
Properties
CAS No. |
113564-23-1 |
|---|---|
Molecular Formula |
C11H17N3O7 |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
(1R,5S,6R,7R,9S,11S,13S,14S)-3-amino-14-methyl-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |
InChI |
InChI=1S/C11H17N3O7/c1-9(18)4-2-6(16)13-8(12)14-10(2)3(15)5(9)21-11(19,20-4)7(10)17/h2-7,15-19H,1H3,(H3,12,13,14)/t2-,3?,4-,5+,6+,7+,9+,10-,11+/m1/s1 |
InChI Key |
XXUFXWUHBMGUMY-FDOMXQSUSA-N |
SMILES |
CC1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O |
Isomeric SMILES |
C[C@@]1([C@H]2[C@@H]3[C@@H](N=C(N[C@]34[C@@H]([C@](O2)(O[C@H]1C4O)O)O)N)O)O |
Canonical SMILES |
CC1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O |
Synonyms |
11-deoxytetrodotoxin 11-deoxytetrodotoxin, (4beta)-isome |
Origin of Product |
United States |
Biosynthesis and Biogenesis of 11 Deoxytetrodotoxin
Putative Biosynthetic Pathways within the Tetrodotoxin (B1210768) Family
The biosynthesis of tetrodotoxin is a complex process that is not yet fully elucidated. However, the identification of various TTX analogues, including 11-deoxytetrodotoxin, has provided crucial insights into the potential pathways involved. These pathways are thought to involve a series of oxidative transformations of a less oxygenated precursor.
Evidence strongly suggests that this compound is a key intermediate in the biosynthetic pathway leading to tetrodotoxin. mdpi.comresearchgate.net The prevailing hypothesis posits a stepwise oxidation of a precursor molecule, 5,6,11-trideoxyTTX. mdpi.comacs.org This precursor is thought to undergo a series of hydroxylation reactions to yield various deoxy-analogues, ultimately culminating in the formation of TTX.
The proposed sequence involves the oxidation of 5,6,11-trideoxyTTX to dideoxy intermediates, such as 5,11-dideoxyTTX and 6,11-dideoxyTTX. mdpi.comresearchgate.net These intermediates are then further oxidized to monodeoxy compounds, including 5-deoxyTTX and 11-deoxyTTX, before the final oxidation step yields tetrodotoxin. mdpi.comresearchgate.net The presence of this compound alongside TTX and other deoxy-analogues in various organisms lends support to its role as a direct precursor to TTX. acs.org
The transformation of deoxy-TTX analogues into tetrodotoxin is characterized by a series of proposed oxidative reactions. mdpi.com The core concept is a gradual increase in the oxygenation state of the molecule. Recent studies have helped to further refine this proposed pathway. For instance, the discovery of 5,11-dideoxyTTX in the ovaries of the pufferfish Takifugu poecilonotus and the pharynx of a flatworm species has provided a more detailed picture of the oxidative sequence. mdpi.comresearchgate.net
The current model suggests that 5,6,11-trideoxyTTX is first oxidized to 5,11-dideoxyTTX. mdpi.comresearchgate.net Subsequently, 5,11-dideoxyTTX can be oxidized to both 5-deoxyTTX and 11-deoxyTTX, which are then finally oxidized to TTX. mdpi.comresearchgate.net This multi-step oxidation highlights the complexity of the enzymatic machinery likely involved in TTX biosynthesis.
| Precursor/Intermediate | Oxidized Product(s) |
|---|---|
| 5,6,11-Trideoxytetrodotoxin | 5,11-Dideoxytetrodotoxin |
| 5,11-Dideoxytetrodotoxin | 5-Deoxytetrodotoxin and this compound |
| 5-Deoxytetrodotoxin | Tetrodotoxin |
| This compound | Tetrodotoxin |
The study of TTX biosynthesis is further complicated by the presence of various "shunt" products, which are thought to be side products of the main biosynthetic pathway. The identification of these compounds provides valuable clues about the substrate specificity of the enzymes involved and the potential for alternative reaction pathways.
Recently, several new TTX analogues have been identified and proposed as biosynthetic shunt products. These include 9-epiTTX and Tb-242B, isolated from the pufferfish Takifugu flavipterus and Dichotomyctere ocellatus, respectively. acs.orgnih.gov Tb-242B is the 9-epimer of Tb-242A, a previously reported putative biosynthetic precursor of TTX. nih.gov Similarly, 8-epiTTX and Cep-226A were isolated from the newt Cynops ensicauda popei and are also considered potential shunt compounds. acs.orgnih.gov The structures of these compounds suggest that variations in the stereochemistry at different carbon atoms can occur during biosynthesis, leading to products that are not on the direct path to TTX.
Organismal Sources and Production Dynamics
The origin of tetrodotoxin and its analogues in marine and terrestrial organisms has been a subject of extensive research. The prevailing theory points to a bacterial origin, with subsequent accumulation and possible modification of the toxins through the food web.
A significant body of evidence suggests that bacteria are the primary producers of tetrodotoxin and its precursors. mdpi.comnih.gov Various bacterial species, including those from the genera Vibrio, Pseudomonas, Bacillus, and Alteromonas, have been identified as capable of producing TTX. researchgate.net These bacteria can exist in a symbiotic relationship with marine organisms or be consumed as part of their diet.
It is hypothesized that these bacteria synthesize the initial TTX framework, likely starting from arginine and isopentenyl pyrophosphate, leading to the formation of less-oxidized analogues like 5,6,11-trideoxyTTX. mdpi.com These precursor molecules are then thought to be transferred to and accumulated by higher organisms, where they may undergo further enzymatic modifications, including the oxidative transformations that lead to this compound and ultimately tetrodotoxin.
| Bacterial Genus |
|---|
| Vibrio |
| Pseudomonas |
| Bacillus |
| Alteromonas |
| Shewanella |
This compound, along with a suite of other TTX analogues, has been identified in a variety of marine metazoans. Pufferfish of the family Tetraodontidae are the most well-known accumulators of these toxins. chemrxiv.orgnih.gov Species such as Takifugu pardalis and Fugu poecilonotus have been found to contain this compound in their tissues, particularly in the ovaries and liver. acs.orgnoaa.gov
In addition to pufferfish, marine flatworms have emerged as significant vectors for the transfer of tetrodotoxins through the marine food web. ovid.comresearchgate.net The flatworm Planocera multitentaculata has been shown to contain high levels of TTX and its analogues, including this compound. ovid.comresearchgate.net These flatworms are consumed by various predators, including pufferfish, thereby facilitating the bioaccumulation of these toxins. ovid.com The presence of this compound and other precursors in these organisms supports the hypothesis that they not only accumulate these toxins from their diet but may also possess the capability to perform some of the late-stage oxidative modifications in the biosynthetic pathway. chemrxiv.orgnih.gov
Detection and Distribution in Terrestrial Vertebrates (e.g., Newts)
This compound, an analog of tetrodotoxin (TTX), has been identified in various terrestrial vertebrates, most notably in newts of the family Salamandridae. noaa.govnih.govresearchgate.net Its presence and concentration can vary significantly among different species and even among different tissues within the same animal. nih.gov The detection of this compound and other TTX analogs in amphibians is considered significant for understanding the biosynthetic pathways of these complex toxins, which are hypothesized to differ between terrestrial and marine organisms. mdpi.comnih.gov
Research has shown that while tetrodotoxin is found in all nine species of newts tested in one study, this compound was detected in five of those species. nih.govresearchgate.net This suggests that this compound is a common, though not universal, metabolite among toxic newts. nih.govresearchgate.net The toxin profiles in amphibians appear to have a greater abundance of TTX analogs like 6-epitetrodotoxin (B220239) and this compound compared to marine species that bear TTX. mdpi.com For instance, this compound was isolated from the newt Cynops ensicauda. nih.gov The compound is considered a biosynthetic precursor to tetrodotoxin itself, representing one of the later stages in a series of oxidation steps. mdpi.comtandfonline.com The pathway is thought to proceed from less oxygenated precursors, such as 5,11-dideoxyTTX, which is then oxidized to form 5-deoxyTTX and 11-deoxyTTX, ultimately leading to tetrodotoxin. mdpi.comnih.gov
The distribution of these toxins is not uniform. Distinct differences in toxin content and the profile of analogs exist among various newt species and their tissues. nih.gov This variability points to complex underlying factors in the production, sequestration, and metabolism of these compounds within the animals.
Table 1: Detection of this compound in Newt Species
| Species | This compound Detected | Reference |
|---|---|---|
| Taricha granulosa | Yes | nih.gov |
| Notophthalmus viridescens | Yes | nih.gov |
| Cynops pyrrhogaster | Yes | nih.gov |
| Cynops ensicauda | Yes | nih.govnih.gov |
| Pleurodeles waltl | Yes | nih.gov |
| Triturus alpestris | No | nih.gov |
| Triturus vulgaris | No | nih.gov |
| Triturus marmoratus | No | nih.gov |
| Paramesotriton hongkongensis | No | nih.gov |
Enzymatic and Genetic Aspects of Biosynthesis
The complete biosynthetic pathway of tetrodotoxin and its analogs, including this compound, remains largely unelucidated. noaa.govresearchgate.net However, based on the structures of co-occurring natural analogs and genomic data from toxin-producing organisms, several enzymatic activities have been hypothesized to play crucial roles. noaa.govmdpi.com The origin of the toxin is still debated, with evidence pointing towards potential endogenous synthesis in some species like newts, possibly derived from monoterpenes, as well as production by symbiotic bacteria. noaa.govmdpi.com
Hypothesized Enzymatic Activities Involved (e.g., Amidinotransferases, Non-ribosomal Peptide Synthases, Polyketide Synthases, Baeyer–Villiger Monooxygenases)
The construction of the unique cage-like structure of tetrodotoxin likely involves a complex interplay of several enzyme classes. mdpi.comnih.gov
Amidinotransferases: The guanidinium (B1211019) group is a key functional moiety of tetrodotoxin and its analogs. It is proposed that an amidinotransferase catalyzes the transfer of a guanidino group from an arginine molecule to an early substrate in the biosynthetic pathway. mdpi.comnih.govnih.gov This enzymatic step is crucial for installing the characteristic guanidinium portion of the final molecule.
Non-ribosomal Peptide Synthases (NRPS) and Polyketide Synthases (PKS): These large, modular enzyme complexes are well-known for their role in the biosynthesis of complex natural products. mdpi.com It is hypothesized that the carbon backbone of tetrodotoxin may be assembled through a pathway involving PKS and/or NRPS machinery. mdpi.comnih.gov These enzymes would sequentially add small carboxylic acid or amino acid-derived units to create the core structure before it undergoes extensive modification. mdpi.com The potential involvement of PKS/NRPS gene clusters is a significant area of investigation in TTX-producing bacteria. nih.gov
Baeyer–Villiger Monooxygenases (BVMOs): The biosynthesis of tetrodotoxin from its presumed precursors involves a series of complex oxidation reactions. mdpi.comtandfonline.com BVMOs are a class of enzymes known to catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters or lactones. rsc.org Given the heavily oxygenated nature of the tetrodotoxin molecule, it is hypothesized that BVMOs are involved in these critical late-stage oxidation steps, potentially including the hydroxylations that differentiate various TTX analogs like this compound from their precursors. mdpi.comnih.gov
Genomic and Metagenomic Investigations for Biosynthetic Gene Clusters
Despite extensive research, the specific genes and gene clusters responsible for tetrodotoxin biosynthesis have not been definitively identified. noaa.govnih.gov This has been a major challenge due to the difficulty in culturing many TTX-producing bacteria under laboratory conditions where they consistently produce the toxin. researchgate.net
Genomic and metagenomic approaches are being employed to overcome these hurdles. By sequencing the entire genome of TTX-producing organisms or the collective genomes of their symbiotic microbial communities, researchers aim to identify candidate biosynthetic gene clusters (BGCs). proceedings.science Studies have focused on searching for genes encoding the hypothesized enzymes, such as PKS and NRPS. mdpi.comnih.gov For example, the complete genome of the TTX-producing bacterium Bacillus sp. 1839 was sequenced and found to contain terpene and PKS gene clusters, providing a potential starting point for unraveling the molecular mechanisms of synthesis. nih.gov However, linking a specific gene cluster directly to the production of tetrodotoxin remains an ongoing effort. noaa.govnih.gov The lack of a clear genetic signature has made it difficult to confirm the biosynthetic origin and pathway definitively. noaa.gov
Table 2: Hypothesized Enzymes in this compound Biosynthesis
| Enzyme Class | Hypothesized Role | Reference |
|---|---|---|
| Amidinotransferases | Transfer of guanidinium group from arginine to a precursor. | mdpi.comnih.govnih.gov |
| Non-ribosomal Peptide Synthases (NRPS) | Assembly of the core carbon/nitrogen backbone. | mdpi.comnih.govnih.gov |
| Polyketide Synthases (PKS) | Assembly of the core carbon backbone. | mdpi.comnih.govnih.gov |
| Baeyer–Villiger Monooxygenases (BVMOs) | Catalysis of late-stage oxidation and hydroxylation steps. | mdpi.comnih.govrsc.org |
Chemical Synthesis and Derivatization of 11 Deoxytetrodotoxin
Asymmetric Total Synthesis Strategies
The asymmetric total synthesis of 11-deoxytetrodotoxin represents a significant achievement in natural product synthesis, allowing for the production of this complex molecule in a stereocontrolled manner.
Key Synthetic Intermediates and Precursors
The synthetic routes to this compound often commence from readily available chiral precursors, which serve as foundational building blocks for the intricate polycyclic core. A common starting intermediate in the synthesis of this compound is an allylic alcohol, which has also been utilized in the synthesis of 5,11-dideoxytetrodotoxin. nih.govnih.gov This highlights a convergent strategy where similar early-stage intermediates can be channeled towards different tetrodotoxin (B1210768) analogs. Another approach involves the use of levoglucosenone (B1675106) as a chiral starting material to synthesize a common key intermediate for tetrodotoxin and its analogs. r-project.org Furthermore, a tricyclic compound containing several key functional groups on the cyclohexane (B81311) ring can be synthesized from p-anisaldehyde, demonstrating the versatility of starting materials in constructing the complex scaffold of tetrodotoxin analogs. citeab.com A fully functionalized lactone is also identified as a crucial intermediate, typically obtained after the oxidative cleavage of an acetylenic moiety during the synthetic sequence. nih.govnih.gov
Stereochemical Control and Functional Group Transformations in Synthesis
Achieving precise stereochemical control is paramount in the synthesis of this compound due to its numerous chiral centers. Early steps in the synthesis often involve the epoxidation of an allylic alcohol, followed by isomerization using titanium(IV) isopropoxide (Ti(i-PrO)4) to yield an α-hydroxy allylic alcohol. nih.govnih.gov The configurations of the two hydroxyl groups in this intermediate are then inverted through a sequence of oxidation and a two-step reduction. nih.govnih.gov Subsequent transformations include further epoxidation of the allylic alcohol and ozonolysis of a remaining vinyl group, which generates an aldehyde. nih.govnih.gov This aldehyde then undergoes a stereoselective reaction with magnesium acetylide to form a propargyl alcohol. nih.govnih.gov
A key functional group transformation involves the oxidative cleavage of the acetylenic moiety, typically achieved with ruthenium tetroxide (RuO4), to afford a fully functionalized lactone, which is a critical precursor for the this compound scaffold. nih.govnih.gov The introduction of the guanidine (B92328) moiety, a defining feature of the tetrodotoxin family, is a crucial step that has been successfully achieved from trichloroacetamide (B1219227). nih.govnih.govscribd.com This methodology highlights the importance of specific guanidinylation techniques in the synthesis of these complex natural products. The final stages of the synthesis involve the global deprotection of various protecting groups, such as benzyl (B1604629) groups, acetates, and acetal (B89532) functionalities, to yield the desired this compound. nih.govnih.gov In the stereocontrolled synthesis of other analogs like 8,11-dideoxytetrodotoxin, neighboring group participation of trichloroacetamide has been exploited for stereoselective hydroxylation. citeab.com
Comparison with Total Synthesis Approaches for Tetrodotoxin and Other Analogs
The total synthesis of tetrodotoxin and its analogs, including this compound, represents a formidable challenge in organic chemistry due to their highly oxygenated and stereochemically dense structures. The first total synthesis of racemic tetrodotoxin was reported by Kishi and co-workers in 1972, a landmark achievement that set the stage for subsequent synthetic endeavors. nih.govnih.govuni.lunih.gov In contrast, the synthesis of this compound by Nishikawa and Isobe in 2002 marked the first asymmetric total synthesis of a naturally occurring tetrodotoxin analog. nih.govnih.govnih.gov This distinction is significant as asymmetric synthesis allows for the production of a single enantiomer, which is often crucial for biological activity and pharmaceutical applications.
Synthetic efforts have also focused on other tetrodotoxin analogs, such as (-)-5,11-dideoxytetrodotoxin, for which a highly stereocontrolled synthesis was accomplished in 1999. nih.govnih.govwikipedia.org The continuous synthetic studies on tetrodotoxin and its analogs aim to elucidate biologically interesting issues and develop versatile routes for a variety of derivatives. citeab.com These comparative studies often highlight the different strategies employed for constructing the complex guanidinium-containing cyclohexane core and managing the numerous functional groups. The synthesis of various analogs, including 5,11-dideoxytetrodotoxin, 5,6,11-trideoxytetrodotoxin, 6,11-dideoxytetrodotoxin, 5-deoxytetrodotoxin, and 8,11-dideoxytetrodotoxin, contributes to a broader understanding of the chemical space around the tetrodotoxin scaffold. citeab.comnih.govwikipedia.orgbioregistry.io
Laboratory Derivatization for Research Probes
The derivatization of this compound and related analogs in the laboratory is essential for generating molecular probes, enabling detailed biochemical investigations and the elucidation of structure-activity relationships.
Generation of Labeled Analogs (e.g., Tritium-labeled this compound derivatives) for Biochemical Research
Labeled analogs of this compound are invaluable tools in biochemical research, allowing for the precise tracing and quantification of the compound in complex biological systems. One such example is "11-((carboxymethyl)amino)-11-deoxy-tetrodotoxin, labeled with tritium (B154650)," a modified derivative specifically designed for research purposes. nih.gov Tritium (³H) labeling is particularly advantageous due to its high specific activity, which is approximately 500 times greater than that achievable with carbon-14 (B1195169) (¹⁴C) labeling, making it indispensable for macromolecular labeling at low molar concentrations.
Tritium-labeled compounds are widely employed in various biochemical and pharmacological studies, including receptor binding studies to investigate the interaction between the toxin and sodium channels in nerve cells, toxicity studies to understand the molecular mechanism of action, and pharmacokinetic studies to trace the distribution, metabolism, and excretion of the compound within biological systems. nih.gov The preparation of tritium-labeled compounds can be achieved through direct chemical synthesis or via metal-catalyzed hydrogen isotope exchange, a method that allows for the exchange of hydrogen atoms with tritium without altering the substrate's chemical structure. Beyond tritium, other labeling strategies have been explored, such as the preparation of ¹⁵N2-labeled 5,11-dideoxytetrodotoxin, which has been utilized for biosynthetic investigations. citeab.com
Design and Synthesis of Analogs for Structure-Activity Relationship Elucidation
The systematic design and synthesis of this compound analogs are critical for elucidating the structure-activity relationships (SAR) of these potent neurotoxins with their biological targets, particularly voltage-gated sodium channels (VSSCs). Continuous synthetic studies on tetrodotoxin and its analogs are driven by the goal of understanding biologically interesting issues and developing versatile routes to a diverse array of derivatives. citeab.com
The synthesis of specific deoxy analogs, such as 5-deoxytetrodotoxin and 8-deoxytetrodotoxin, has been instrumental in investigating their SAR with voltage-gated sodium channels. citeab.com Research has shown that the hydroxyl groups at the C-5 and C-8 positions are important for the inhibition of these channels. citeab.com Studies have also investigated the differential binding of tetrodotoxin and its derivatives to various VSSC subtypes (Nav1.1 to Nav1.7) to further delineate their SAR. These investigations revealed that certain deoxy analogs, including 8-deoxyTTX, 5-deoxyTTX, 5,11-dideoxyTTX, and 5,6,11-trideoxyTTX, exhibited insensitivity to the tested VSSC subtypes at a concentration of 300 nM. This detailed analysis provides crucial insights into the structural features that govern the specificity and potency of these compounds.
Table 1: Inhibitory Effects of Select Tetrodotoxin Analogs on Voltage-Sensitive Sodium Channel Subtypes at 300 nM
| Analog Name | Nav1.1 | Nav1.2 | Nav1.3 | Nav1.4 | Nav1.5 | Nav1.6 | Nav1.7 |
| 8-deoxyTTX | Insensitive | Insensitive | Insensitive | Insensitive | Insensitive | Insensitive | Insensitive |
| 5-deoxyTTX | Insensitive | Insensitive | Insensitive | Insensitive | Insensitive | Insensitive | Insensitive |
| 5,11-dideoxyTTX | Insensitive | Insensitive | Insensitive | Insensitive | Insensitive | Insensitive | Insensitive |
| 5,6,11-trideoxyTTX | Insensitive | Insensitive | Insensitive | Insensitive | Insensitive | Insensitive | Insensitive |
Note: "Insensitive" indicates that significant inhibitory effects were not observed at the tested concentration of 300 nM.
Molecular Mechanisms of Action and Pharmacological Interactions
Interactions with Voltage-Gated Sodium Channels (NaV)
Voltage-gated sodium channels are transmembrane proteins composed of an alpha subunit, which forms the ion-selective pore, and auxiliary beta subunits. nih.govchemrxiv.org 11-DeoxyTTX's mechanism of action involves occluding the ion permeation pathway at the extracellular pore opening of these channels. nih.gov
Tetrodotoxin (B1210768) (TTX) is known to selectively inhibit certain sodium channel alpha subunits, particularly the TTX-sensitive NaV1.1-1.4 and NaV1.6-1.7 isoforms, which are blocked by nanomolar concentrations of the toxin. chemrxiv.orgmdpi.com While 11-deoxyTTX shares this general mechanism, its potency and selectivity can vary compared to TTX. nih.govnih.gov Studies have shown that 11-deoxyTTX, along with other TTX analogs, generally exhibits lower toxicity than TTX, suggesting a reduced affinity for these channels. nih.govmdpi.com
Both TTX and 11-deoxyTTX bind to neurotoxin receptor site 1, located at the extracellular entrance of the NaV channel pore, overlapping with the ion selectivity filter. researchgate.netnih.govsigmaaldrich.com This binding site is formed by the P-loops of the four homologous domains (DI-DIV) of the alpha subunit. nih.govchemrxiv.orgnih.gov The guanidinium (B1211019) group of TTX and its analogs is essential for blocking Na+ channels and is believed to interact with acidic residues within the selectivity filter, forming a network of hydrogen bonds. nih.govresearchgate.netresearchgate.net
Specifically, the C-11 hydroxyl group of TTX has been identified as making significant contributions to TTX/channel interactions. nih.gov Research suggests that the C-11 hydroxyl of TTX interacts most strongly with the domain IV residue D1532, likely through a hydrogen bond. nih.govresearchgate.net In 11-deoxyTTX, the hydroxymethyl group (-CH2OH) at the C-11 position in TTX is replaced by a methyl group (-CH3). mdpi.com This structural difference, the absence of the C-11 hydroxyl, significantly impacts its binding affinity. nih.govmdpi.com Mutant cycle analysis has indicated that the maximum interaction of the C-11 hydroxyl of TTX is with D1532, with significantly less interaction with residues in domains I, II, and III. nih.gov
The binding of 11-deoxyTTX to site 1 of the NaV channel leads to the occlusion of the ion-permeation pathway, thereby blocking the passage of sodium ions into neurons. nih.govresearchgate.net This blockade of sodium current inhibits the generation and propagation of action potentials in nerve and muscle fibers. researchgate.netnih.govresearchgate.netcore.ac.uk The consequence of this inhibition is the disruption of signal transmission, which can lead to loss of sensation and paralysis. researchgate.net
Comparative Pharmacodynamics with Tetrodotoxin and Other Analogs
The pharmacological activity of 11-deoxyTTX is often compared to that of TTX and other related analogs to understand the structural determinants of their potency.
11-DeoxyTTX generally exhibits lower potency in sodium channel blockade compared to TTX. nih.govnih.govmdpi.commdpi.comscispace.comresearchgate.net For instance, the relative potency of 11-deoxyTTX in reducing sodium current in voltage-clamped frog muscle fiber was reported as 0.04 to 0.2 compared to TTX. nih.gov Similarly, studies using competitive binding assays with [3H]saxitoxin in rat brain synaptic membranes also showed a decrease in potency for 11-deoxyTTX. nih.gov
The half-maximal inhibitory concentration (IC50) values for 11-deoxyTTX are consistently higher than those for TTX across various NaV channel isoforms. For example, in one study, the IC50 for TTX with the native NaV1.4 channel was 48.6 ± 4.3 nM, while for 11-deoxyTTX, it was 294.0 ± 82.7 nM. nih.gov Other research using Neuro-2a cell-based assays indicated that the IC50 of 11-deoxyTTX was approximately 7.2-fold higher than that of TTX, demonstrating a toxicity trend where TTX is more potent than 11-deoxyTTX. mdpi.com
Table 1: Comparative IC50 Values for TTX and 11-DeoxyTTX on NaV1.4 Channel
| Compound | IC50 (nM) ± SEM (NaV1.4) nih.gov |
| Tetrodotoxin | 48.6 ± 4.3 |
| 11-Deoxytetrodotoxin | 294.0 ± 82.7 |
Table 2: Relative Toxicity Equivalency Factors (TEFs) of TTX Analogs Compared to TTX (Neuro-2a Cell-Based Assay)
| Compound | Toxicity Equivalency Factor (TEF) nih.govmdpi.comresearchgate.net |
| Tetrodotoxin | 1.00 |
| 5,11-Dideoxytetrodotoxin | 0.75 |
| 11-norTTX-6(S)-ol | 0.185 - 0.404 |
| This compound | 0.107 - 0.140 |
| 5,6,11-Trideoxytetrodotoxin | 0.011 - 0.035 |
The C-11 hydroxyl group of TTX plays a crucial role in its high-affinity binding to NaV channels. nih.govmdpi.com The substitution of this hydroxyl group with a hydrogen or methyl group, as seen in 11-deoxyTTX, significantly reduces its binding affinity and toxicity. nih.govmdpi.commdpi.com This reduction in activity confirms the importance of the C-11 hydroxyl group for strong toxin-channel interactions, likely through hydrogen bonding with specific residues in the outer vestibule of the channel, particularly D1532 in domain IV. nih.govresearchgate.net The difference in the C-11 substituent is a primary structural determinant influencing the relative potency of 11-deoxyTTX compared to TTX. nih.govmdpi.comhcmr.gr
Ecological and Evolutionary Research Perspectives
Role in Interspecific Chemical Ecology
The presence of tetrodotoxin (B1210768) and its analogs, such as 11-deoxytetrodotoxin, serves various ecological functions, primarily centered on chemical defense and, in some cases, prey capture. These compounds mediate critical interactions between toxin-bearing organisms and their environment, including predators, parasites, and microbes.
Defensive Functions Against Predation in Toxin-Bearing Organisms
Tetrodotoxin and its analogs are widely employed by various species as a potent defense mechanism against predators. Pufferfish, for instance, utilize TTX to deter threats, releasing the toxin from specialized glands and secretory cells in their skin when agitated. nih.gov Female pufferfish further enhance offspring survival by transferring TTX to their eggs, providing a defensive advantage against potential predators. nih.govmdpi.commdpi.com
Amphibians, particularly newts of the genus Taricha, are well-documented examples of terrestrial organisms employing TTX and its analogs, including this compound, for antipredator defense. mdpi.commdpi.comnih.govhawaii.edumdpi.comresearchgate.netnih.govcore.ac.uknih.govdntb.gov.ualn.edu.hkpsu.eduelsevier.es High concentrations of TTX in newt skin have been shown to pose a lethal threat to potential predators. nih.gov The ecological significance of TTX as a defensive compound is vividly illustrated in the coevolutionary arms race between Taricha newts and their primary predators, garter snakes (Thamnophis sirtalis). In populations where these species co-occur, garter snakes have evolved resistance to TTX, enabling them to prey on toxic newts, which in turn drives an evolutionary pressure for higher toxin levels in the newts. mdpi.comnih.gov Recent research also indicates that increased TTX levels in newt eggs can deter predation by insect larvae, such as caddis flies. mdpi.com Furthermore, the presence of TTX and its analogs in amphibians like Atelopus and Brachycephalus is often associated with aposematic coloration, serving as a visual warning signal to predators about their toxicity. mdpi.com
While primarily defensive, some studies suggest alternative or additional roles for TTX in certain organisms. For example, some polyclad flatworms, which contain high levels of TTX and its analogs, may utilize these toxins for prey capture rather than solely for predator deterrence. pnas.orgresearchgate.net
Hypothesized Anti-parasitic and Anti-microbial Roles
Beyond direct predation defense, there is evidence suggesting that tetrodotoxin and its analogs may play roles in protecting host organisms from pathogens. Amphibians, known for their diverse skin secretions, are thought to be protected from infections by both fungal and bacterial pathogens by compounds including TTX and its analogs. mdpi.com While direct evidence specifically linking this compound to anti-parasitic or anti-microbial functions is not explicitly detailed in the provided search results, the broader protective role of TTX and its analogs against pathogens in toxin-bearing organisms has been hypothesized. mdpi.com
Accumulation and Distribution Mechanisms in Biological Systems
The presence of this compound and other TTX analogs in various organisms is largely attributed to their accumulation from external sources rather than endogenous biosynthesis. The mechanisms involve complex dynamics of dietary uptake, trophic transfer, and the action of specialized toxin-binding proteins.
Dynamics of Dietary Uptake and Trophic Transfer
The prevailing hypothesis for TTX accumulation in many marine organisms, including pufferfish, is through dietary uptake and subsequent trophic transfer within food chains. mdpi.commdpi.comnih.govresearchgate.netresearchgate.net TTX is primarily produced by specific bacteria, such as Vibrio spp., Bacillus spp., Aeromonas, Pseudomonas, Shewanella, and Alteromonas. mdpi.commdpi.comnih.govresearchgate.netresearchgate.netnih.govmdpi.comnih.gov These bacteria can be symbiotic with toxin-bearing organisms or enriched in them via the food chain. mdpi.com
Experimental evidence strongly supports this mechanism: pufferfish, when reared on TTX-free diets in controlled environments, become non-toxic. Conversely, feeding these non-toxic pufferfish with TTX-containing food leads to the re-accumulation of the toxin in their bodies. mdpi.commdpi.comnih.gov Similarly, newts are believed to accumulate TTX and its analogs, including this compound, exogenously, either through their diet or via symbiotic bacteria. This exogenous acquisition is thought to contribute to the considerable individual and population variations observed in toxin levels among newts. hawaii.edumdpi.commdpi.commdpi.com
The transfer of TTX through the food chain is also observed in other aquatic organisms. Marine gastropods and bivalves, for example, can acquire TTX by consuming microalgae and flatworms that contain the toxin. mdpi.comresearchgate.netmpi.govt.nz The presence of this compound has been specifically identified in newts, indicating its involvement in these trophic transfer dynamics. mdpi.comhawaii.edumdpi.comresearchgate.netnih.govcore.ac.uknih.govdntb.gov.ualn.edu.hkelsevier.es Interestingly, some studies suggest that pufferfish are attracted to 5,6,11-trideoxyTTX, a related compound, which might indicate a role for these analogs in chemical communication related to feeding or reproduction. scilit.com
Role of Toxin-Binding Proteins in Intracellular Transport and Tissue Accumulation
Once ingested, TTX and its analogs are transported and accumulated within the tissues of toxin-bearing organisms. Specialized toxin-binding proteins play a crucial role in this process, facilitating intracellular transport and preventing self-intoxication. For instance, saxitoxin- and tetrodotoxin-binding proteins (PSTBP) have been identified in the plasma of pufferfish. These proteins are instrumental in transporting TTX between various tissues, particularly to the skin, from which the toxin can be secreted. nih.govresearchgate.netwikipedia.orgdergipark.org.tr
These binding proteins effectively sequester free toxins in the host organism's plasma and tissues, thereby mitigating potential adverse effects. researchgate.netdergipark.org.tr In pufferfish, TTX is initially absorbed and accumulates in the liver, which acts as a transit organ, before being transported to other key organs such as the skin and ovaries. mdpi.commdpi.com In vitro studies using pufferfish liver tissue slices further suggest the involvement of carrier-mediated transport systems in the uptake of TTX. mdpi.com Similar mechanisms involving TTX-binding proteins in the circulatory system are believed to facilitate the transport of TTX to various organs in blue-ringed octopuses after its absorption from the digestive tract. researchgate.net While the specific role of binding proteins for this compound is not detailed, it is understood that these general mechanisms apply to TTX and its various analogs.
Comparative Evolutionary Ecology of Tetrodotoxin and its Deoxy-analogs
The widespread distribution of tetrodotoxin and its numerous analogs, including this compound, across diverse animal phyla highlights a fascinating aspect of chemical and evolutionary ecology. It is generally accepted that no endogenous biosynthetic pathway for TTX exists in eukaryotes; instead, these organisms acquire the toxin through associations with TTX-producing bacterial symbionts or through dietary accumulation. nih.gov
The evolution of resistance to TTX has occurred independently multiple times in various toxin-bearing animals and their predators. This resistance is primarily achieved through mutations in voltage-gated sodium channels (NaV channels), which are the primary targets of TTX, or through the development of toxin-binding proteins. nih.govwikipedia.orgresearchgate.net In organisms such as salamanders, the evolution of TTX resistance and the ability to synthesize or sequester TTX appear to have occurred independently. nih.gov
Over 30 structural analogs of TTX have been identified, categorized into hemilactal, lactone, and 4,9-anhydrous types. nih.govmdpi.com Among these, 5,6,11-trideoxyTTX is a predominant analog found in pufferfish and gastropod tissues. nih.gov this compound is another well-known analog, frequently detected in newts. mdpi.comhawaii.edumdpi.comresearchgate.netnih.govcore.ac.uknih.govdntb.gov.ualn.edu.hkelsevier.es
Hypothesized biosynthetic pathways for TTX analogs are thought to differ between marine and terrestrial organisms. For instance, terrestrial TTX biosynthesis in salamanders may be derived from monoterpenes. nih.govmdpi.com The consistent presence of TTX and its various analogs across different phyla, despite the unlikelihood of shared TTX-encoding genes, further supports the hypothesis of exogenous acquisition and accumulation through the food chain as a primary evolutionary mechanism. mdpi.comresearchgate.net The ecological roles of TTX in metazoans are complex and continue to be an active area of research, as both bioaccumulation and the development of resistance to these potent toxins likely incur significant physiological costs to the organisms involved. hawaii.edunih.gov
Advanced Analytical Methodologies for 11 Deoxytetrodotoxin
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of 11-deoxytetrodotoxin due to its high sensitivity and selectivity. This technique allows for the separation of this compound from other tetrodotoxin (B1210768) analogs and matrix components, followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation patterns.
High-resolution mass spectrometry (HRMS) is instrumental in the structural characterization of this compound and its analogs. By providing highly accurate mass measurements, HRMS facilitates the determination of elemental compositions for the parent ion and its fragment ions, which is essential for structural elucidation.
In studies involving tetrodotoxin and its derivatives, high-resolution electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been employed to characterize the major fragment ions. nih.gov For instance, the fragmentation of the protonated molecule of a dideoxyTTX analog, 5,11-dideoxytetrodotoxin, has been studied in detail. nih.gov Similar approaches are applied to this compound to identify its characteristic fragment ions. The fragmentation pathways often involve the loss of water molecules and the cleavage of the toxophore's ring structure. The precise masses of these fragments, as determined by HRMS, provide a high degree of confidence in the identification of the compound.
Table 1: Illustrative High-Resolution Mass Spectrometry Data for a Deoxytetrodotoxin Analog
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Elemental Formula | Mass Error (ppm) |
| 288.1190 | 270.1084 | C11H16N3O4 | 1.2 |
| 288.1190 | 252.0978 | C11H14N3O3 | 0.9 |
| 288.1190 | 176.0767 | C9H10N3O | -1.5 |
| 288.1190 | 162.0611 | C8H8N3O | -2.1 |
Note: This table is illustrative and based on data for a related dideoxyTTX analog to demonstrate the principles of HRMS analysis.
The high mass accuracy of instruments like the LTQ-Orbitrap XL allows for the confident identification of TTX and its analogues in various matrices with mass errors typically below 5 ppm. acs.org This level of precision is crucial for distinguishing between isomers and isobaric interferences.
The detection and quantification of this compound in biological matrices such as urine, plasma, and tissue extracts present significant analytical challenges due to the complexity of these samples and the low concentrations of the analyte. nih.govresearchgate.net LC-MS/MS methods have been specifically developed to address these challenges, offering the necessary sensitivity and specificity.
Method development typically involves the optimization of several key parameters:
Sample Preparation: Techniques such as protein precipitation, solid-phase extraction (SPE), and ultrafiltration are employed to remove matrix interferences and concentrate the analyte. For instance, a rapid and specific method for determining TTX in human urine samples utilizes protein precipitation. nih.gov
Chromatographic Separation: Hydrophilic interaction liquid chromatography (HILIC) is often the preferred separation mode for the highly polar tetrodotoxin and its analogs. HILIC columns, such as those with amide-based stationary phases, provide good retention and separation of these compounds. nih.gov
Mass Spectrometric Detection: Multiple reaction monitoring (MRM) mode is commonly used for quantification. nih.gov This involves monitoring specific precursor-to-product ion transitions, which enhances selectivity and sensitivity. For this compound, a characteristic transition is m/z 304.0 → 176.0. nih.govresearchgate.net
The validation of these methods is performed according to international guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For example, a validated method for TTX in human urine demonstrated linearity over a range of 0.986–98.6 ng/mL. nih.gov
Table 2: Example of LC-MS/MS Method Parameters for Tetrodotoxin Analog Analysis
| Parameter | Condition |
| Chromatography | |
| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Mobile Phase | Gradient of acetonitrile and ammonium formate buffer |
| Flow Rate | 0.2 - 0.8 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 304.0 (for 11-deoxyTTX) |
| Product Ion (m/z) | 176.0 (for 11-deoxyTTX) |
In quantitative analytical methods, an internal standard is crucial for correcting for variations in sample preparation and instrument response. This compound is frequently used as an internal standard in LC-MS/MS assays for the quantification of tetrodotoxin. nih.govresearchgate.net
The ideal internal standard should have physicochemical properties similar to the analyte but a different mass to be distinguishable by the mass spectrometer. As a close structural analog of tetrodotoxin, this compound co-elutes under typical HILIC conditions and exhibits similar ionization efficiency, making it an excellent choice to compensate for any analytical variability. researchgate.net Its use improves the accuracy and precision of the quantification of tetrodotoxin in various biological samples, including human urine and plasma. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including complex natural products like this compound. NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.
Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the comprehensive structural analysis of tetrodotoxin and its analogs.
1D NMR: Proton (¹H) NMR spectra provide information about the number of different types of protons in a molecule, their chemical shifts, and their spin-spin coupling patterns. Carbon-13 (¹³C) NMR spectra reveal the number of different carbon atoms and their chemical environments. For tetrodotoxin analogs, ¹H NMR is particularly useful for observing the protons attached to the carbon skeleton and for determining their relative stereochemistry through the analysis of coupling constants.
2D NMR: A suite of 2D NMR experiments is used to establish the complete molecular structure:
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, allowing for the tracing of proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the directly attached carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule.
While specific NMR data for this compound is not extensively published, the application of these standard 1D and 2D NMR techniques would be the primary method for its structural confirmation and elucidation, following the established methodologies for other tetrodotoxin analogs.
The complex stereochemistry of this compound, with its multiple chiral centers, necessitates the use of advanced NMR techniques for unambiguous isomeric and stereochemical differentiation. Distinguishing between diastereomers and enantiomers can be challenging but is critical for understanding the molecule's biological activity.
Advanced approaches that can be applied include:
J-based Configurational Analysis: The precise measurement of proton-proton coupling constants (J-values) can provide valuable information about the dihedral angles between adjacent protons, which in turn helps to define the relative stereochemistry of the molecule.
Computational NMR Chemical Shift Calculations: In cases of ambiguous stereochemistry, computational methods can be employed. This involves calculating the theoretical NMR chemical shifts for all possible stereoisomers and comparing them to the experimental data. The isomer with the best statistical agreement between the calculated and experimental shifts is then assigned as the correct structure. This approach has been successfully used for the stereochemical studies of other complex natural products.
Chiral Derivatizing Agents (CDAs): For the determination of absolute configuration, the use of chiral derivatizing agents can be employed. These agents react with the molecule to form diastereomeric derivatives that can be distinguished by NMR.
Residual Dipolar Couplings (RDCs): The measurement of RDCs in a weakly aligning medium can provide long-range structural information, including the relative orientation of different parts of the molecule, which is highly valuable for stereochemical assignment.
These advanced NMR methodologies, often used in combination, provide a powerful toolkit for the definitive stereochemical characterization of complex molecules like this compound.
Chromatographic Separation Techniques
The analysis of this compound and its analogs presents a significant challenge due to their high polarity, low volatility, and structural similarity. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful and effective technique for the separation of these complex compounds. HILIC is a variation of normal-phase liquid chromatography that utilizes a hydrophilic stationary phase with a partially aqueous mobile phase, making it ideal for retaining and separating highly polar analytes like this compound.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Analogs Separation
HILIC has become the method of choice for the separation of tetrodotoxin (TTX) and its analogs, including this compound, from various complex matrices. The technique's ability to retain and resolve highly polar compounds without the need for ion-pairing reagents, which can suppress ionization in mass spectrometry, is a significant advantage. In HILIC, a water-rich layer is formed on the surface of the polar stationary phase, and the analytes partition between this layer and the less polar mobile phase. The elution of analytes is typically achieved by increasing the polarity of the mobile phase, usually by increasing the water content in an acetonitrile/water gradient.
The separation of this compound from its structurally similar analogs is crucial for accurate identification and quantification. HILIC has demonstrated excellent capabilities in resolving these compounds. For instance, studies have shown that HILIC can separate various deoxy analogs of TTX, with the elution order being dependent on the number and position of the hydroxyl groups. As an example of the resolving power of HILIC, a study on dideoxyTTX analogs demonstrated the separation of (-)-5,11-dideoxyTTX and 6,11-dideoxyTTX with distinct retention times. This highlights the potential of HILIC to differentiate between closely related structures.
In the analysis of puffer fish tissues, this compound is often found alongside other TTX analogs. The use of HILIC coupled with mass spectrometry (MS) allows for the effective separation and sensitive detection of these compounds. The retention of TTXs on a HILIC column can be significantly affected by the presence of proteins and other matrix components, underscoring the importance of effective sample clean-up prior to analysis.
Optimization of Chromatographic Parameters for Enhanced Resolution and Sensitivity
To achieve optimal separation and detection of this compound, careful optimization of various chromatographic parameters is essential. These parameters influence the retention, peak shape, and ultimately, the resolution and sensitivity of the analytical method.
Mobile Phase Composition: The composition of the mobile phase, particularly the organic solvent, aqueous component, and additives, plays a critical role in HILIC separations. Acetonitrile is the most commonly used organic solvent, while the aqueous portion often contains a buffer or salt to control pH and ionic strength. For the analysis of this compound and its analogs, mobile phases consisting of acetonitrile and an aqueous buffer, such as ammonium formate, are frequently employed. The pH of the mobile phase can influence the charge state of the analytes and the stationary phase, thereby affecting retention. A study utilizing this compound as an internal standard for TTX analysis employed a mobile phase of 5 mM ammonium formate in both water and acetonitrile, with the pH adjusted to 4.50. nih.gov
Gradient Elution: Gradient elution, where the mobile phase composition is changed over time, is commonly used in HILIC to separate compounds with a range of polarities. A typical gradient for the analysis of TTX analogs involves a gradual increase in the aqueous component, which decreases the retention of the polar analytes and allows for their elution from the column. The gradient profile, including the initial and final mobile phase compositions and the rate of change, must be optimized to achieve the best separation of this compound from other co-eluting analogs.
Column Chemistry and Dimensions: The choice of HILIC stationary phase is another critical factor. Various stationary phases are available, including bare silica, and silica modified with polar functional groups such as amide, diol, or zwitterionic moieties. These different chemistries offer varying selectivities for polar compounds. The dimensions of the column, including length, internal diameter, and particle size, also impact the efficiency and resolution of the separation. For instance, a HILIC column with dimensions of 250 × 4.6 mm and a particle size of 5.0 μm has been successfully used for the separation of TTX and this compound. nih.gov
Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature can also be optimized to improve separation. A lower flow rate can lead to better resolution but longer analysis times, while a higher flow rate can shorten the run time but may compromise separation efficiency. Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing retention times and peak shapes.
Mass Spectrometric Detection: When HILIC is coupled with tandem mass spectrometry (MS/MS), the optimization of MS parameters is crucial for achieving high sensitivity and selectivity. Multiple reaction monitoring (MRM) is a common acquisition mode used for the quantification of target compounds. In MRM, specific precursor-to-product ion transitions are monitored for each analyte. For this compound, a specific MRM transition has been identified, allowing for its selective detection in the presence of other compounds. nih.gov
The following tables summarize key chromatographic and mass spectrometric parameters that have been utilized in the analysis of this compound.
Table 1: HILIC Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | Hydrophilic Interaction Liquid Chromatography |
| Dimensions: 250 × 4.6 mm, 5.0 μm | |
| Mobile Phase | A: 5 mM Ammonium Formate in Water (pH 4.50) |
| B: 5 mM Ammonium Formate in Acetonitrile (pH 4.50) | |
| Flow Rate | 0.80 mL/min |
| Elution Mode | Gradient |
Table 2: Mass Spectrometry Parameters for this compound Detection
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 304.0 |
| Product Ion (m/z) | 176.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
